molecular formula C8H4BrClN2O2 B2517983 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923225-00-7

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2517983
CAS No.: 923225-00-7
M. Wt: 275.49
InChI Key: MJAWBCUJQYCZBT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar halogenation reactions,

Biological Activity

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 923225-00-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₄BrClN₂O₂
Molecular Weight293.501 g/mol
Melting Point216–219 °C
pKa-6.07 (predicted)
Density2.02 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly protein kinases. The compound has been studied for its potential as a kinase inhibitor, which plays a crucial role in regulating cellular processes such as metabolism, growth, and proliferation.

Target Kinases

Research indicates that this compound may inhibit specific serine/threonine kinases involved in critical signaling pathways. For instance, the 3-phosphoinositide-dependent kinase-1 (PDK1) is a significant target due to its involvement in the activation of multiple downstream kinases linked to cancer and metabolic disorders .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Inhibition of Kinase Activity : As mentioned earlier, it acts as an inhibitor for specific kinases, which may contribute to its antitumor effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of cyclin D1 and upregulation of p21 .
  • Kinase Inhibition Study :
    • Another investigation focused on the inhibitory effects of the compound on PDK1. The results indicated that it effectively reduced PDK1 activity, leading to decreased phosphorylation of downstream targets involved in tumor progression .
  • Antimicrobial Activity Assessment :
    • Research assessing the antimicrobial properties showed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAWBCUJQYCZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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